REACTION_SMILES
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[CH3:1][CH2:2][OH:3].[CH3:55][CH:56]([CH3:57])[O-:58].[CH3:59][CH:60]([CH3:61])[O-:62].[CH3:63][CH:64]([CH3:65])[O-:66].[CH3:67][CH:68]([CH3:69])[O-:70].[CH3:72][CH2:73][O:74][C:75](=[O:76])[CH3:77].[Cl-:54].[ClH:52].[Na+:53].[OH:4][C:5]([CH2:6][C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13])([c:14]1[n:15][cH:16][n:17]([C:19]([c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)([c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[c:32]2[cH:33][cH:34][cH:35][cH:36][cH:37]2)[cH:18]1)[c:38]1[cH:39][c:40]2[cH:41][cH:42][c:43]([C:48](=[O:49])[NH:50][CH3:51])[cH:44][c:45]2[cH:46][cH:47]1.[Ti+4:71]>>[OH:4][C:5]([CH2:6][C:7](=[O:8])[O:9][CH2:10][CH3:11])([c:14]1[n:15][cH:16][n:17]([C:19]([c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)([c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[c:32]2[cH:33][cH:34][cH:35][cH:36][cH:37]2)[cH:18]1)[c:38]1[cH:39][c:40]2[cH:41][cH:42][c:43]([C:48](=[O:49])[NH:50][CH3:51])[cH:44][c:45]2[cH:46][cH:47]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CC(C)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[O-]
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Name
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CC(C)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[O-]
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Name
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CC(C)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[O-]
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Name
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CC(C)[O-]
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CC(C)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
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CNC(=O)c1ccc2cc(C(O)(CC(=O)OC(C)(C)C)c3cn(C(c4ccccc4)(c4ccccc4)c4ccccc4)cn3)ccc2c1
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)c1ccc2cc(C(O)(CC(=O)OC(C)(C)C)c3cn(C(c4ccccc4)(c4ccccc4)c4ccccc4)cn3)ccc2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ti+4]
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Name
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CCOC(=O)CC(O)(c1ccc2cc(C(=O)NC)ccc2c1)c1cn(C(c2ccccc2)(c2ccccc2)c2ccccc2)cn1
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Type
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product
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Smiles
|
CCOC(=O)CC(O)(c1ccc2cc(C(=O)NC)ccc2c1)c1cn(C(c2ccccc2)(c2ccccc2)c2ccccc2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |